N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Description
Historical Context of Thiazolidinone-Based Drug Discovery
Thiazolidinones, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms, have been integral to medicinal chemistry since their discovery in the early 20th century. Initial synthetic methodologies, such as Kallenberg’s 1923 reaction of carbonyl sulfide with ammonia and α-halogenated carboxylic acids, laid the groundwork for their exploration. However, it was not until the 1970s that their therapeutic potential became evident with the development of ciglitazone , the first thiazolidinedione (TZD) investigated for hypoglycemic activity.
The 1980s and 1990s saw the rise of TZDs like troglitazone , pioglitazone , and rosiglitazone , which targeted peroxisome proliferator-activated receptor gamma (PPARγ) to enhance insulin sensitivity in type 2 diabetes. Despite setbacks due to hepatotoxicity and cardiovascular risks, these drugs underscored the importance of structural optimization in thiazolidinone derivatives. Modern research has shifted toward modifying the thiazolidinone core with diverse substituents to improve efficacy and reduce off-target effects. For instance, replacing the TZD core’s sulfur atom with a ketone group or introducing aromatic substituents at the 5-position has yielded compounds with enhanced anticancer and antimicrobial properties.
Structural Significance of 3,4,5-Trimethoxybenzylidene Substitution
The 3,4,5-trimethoxybenzylidene group at the 5-position of the thiazolidinone ring is a critical determinant of bioactivity. This substitution introduces a conjugated aromatic system that enhances molecular planarity and electronic interactions with biological targets. Methoxy groups at the 3, 4, and 5 positions contribute to electron-donating effects , stabilizing charge-transfer complexes and improving binding affinity to enzymes or receptors.
In anticancer applications, derivatives bearing this substituent have demonstrated remarkable potency. For example, 5-(3,4,5-trimethoxybenzylidene)thiazolidinone analogs exhibited IC~50~ values of 1.27–1.50 µM against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming reference drugs like sunitinib. The trimethoxy group’s bulkiness also facilitates intercalation into DNA or inhibition of tyrosine kinases, as seen in compounds targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). Additionally, this substituent’s lipophilicity enhances membrane permeability, a key factor in overcoming multidrug resistance in cancer cells.
Role of Pyridine-4-Carboxamide Moiety in Bioactive Compound Design
The pyridine-4-carboxamide moiety attached to the thiazolidinone core via a nitrogen atom introduces complementary pharmacological features. Pyridine, a six-membered aromatic ring with a nitrogen atom, enhances hydrogen-bonding capacity and π-π stacking interactions with biological targets. The carboxamide group (–CONH–) further augments binding through hydrogen bond donation and acceptance, a critical factor in inhibiting enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs).
In hybrid molecules, this moiety has been shown to synergize with the thiazolidinone core. For instance, pyridine-4-carboxamide derivatives exhibit dual inhibition of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MEK), pathways implicated in cancer cell proliferation. The nitrogen atom in the pyridine ring also contributes to improved solubility and pharmacokinetic profiles , addressing a common limitation of purely lipophilic thiazolidinone derivatives. Structural studies suggest that the planar arrangement of the pyridine ring aligns with the active sites of kinases, enabling competitive inhibition at nanomolar concentrations.
Properties
Molecular Formula |
C19H17N3O5S2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17N3O5S2/c1-25-13-8-11(9-14(26-2)16(13)27-3)10-15-18(24)22(19(28)29-15)21-17(23)12-4-6-20-7-5-12/h4-10H,1-3H3,(H,21,23)/b15-10- |
InChI Key |
XKCGZYBUBUZIGO-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
O-Alkylation of Pyrogallol
Pyrogallol undergoes methylation using methyl sulfate in the presence of sodium hydroxide. The reaction proceeds at 30–60°C, yielding 1,2,3-trimethoxybenzene. Optimal conditions involve a molar ratio of pyrogallol:methyl sulfate:30% NaOH = 1:3.3–4:4, with stepwise addition of reagents to minimize side reactions.
Vilsmeier-Haack Formylation
1,2,3-Trimethoxybenzene reacts with Vilsmeier-Haack reagent (DMF and phosphorus oxychloride) at 70–80°C for 10 hours. Hydrolysis and crystallization yield 3,4,5-trimethoxybenzaldehyde with a purity >98%. The reagent ratio (DMF:POCl₃ = 1:2) is critical for maximizing yield.
| Parameter | Value |
|---|---|
| Starting Material | 1,2,3-Trimethoxybenzene |
| Reagents | DMF, POCl₃ |
| Temperature | 70–80°C |
| Reaction Time | 10 hours |
| Yield | 85–90% |
Formation of the Thiazolidinone Core
The thiazolidin-4-one scaffold is constructed via a one-pot three-component reaction, as demonstrated in analogous syntheses.
Cyclocondensation Reaction
A mixture of thiourea derivatives, mercaptoacetic acid, and 3,4,5-trimethoxybenzaldehyde undergoes cyclization. For example, sulfadiazine (1 mmol), substituted benzaldehyde (1 mmol), and mercaptoacetic acid (1 mmol) react in DMF with acetic acid catalysis.
Reaction Conditions
-
Conventional Method : Reflux in DMF (20 mL) for 8.5–14.5 hours.
-
Microwave-Assisted : Irradiation at 80°C for 125–220 minutes, reducing reaction time by 60%.
-
Ultrasound-Assisted : Sonication at 80°C for 3–4 hours, enhancing yield by 15–20% compared to conventional methods.
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 8.5–14.5 hours | 65–70 |
| Microwave | 2–3.5 hours | 75–80 |
| Ultrasound | 3–4 hours | 80–85 |
Isolation and Purification
The crude product is precipitated in ice-cold water, filtered, and purified via column chromatography (diethyl ether:methanol:ethyl acetate = 70:15:15).
| Reagent | Role |
|---|---|
| Pyridine-4-carboxamide | Nucleophile |
| Absolute Ethanol | Solvent |
| Acetic Acid | Catalyst |
Final Knoevenagel Condensation
The Z-configuration of the benzylidene group is established via acid-catalyzed condensation. A mixture of the thiazolidinone intermediate and 3,4,5-trimethoxybenzaldehyde in glacial acetic acid is refluxed for 6–8 hours. The reaction is monitored by TLC, and the product is recrystallized from ethanol.
| Parameter | Value |
|---|---|
| Catalyst | Glacial Acetic Acid |
| Temperature | Reflux (118°C) |
| Time | 6–8 hours |
| Yield | 70–75% |
Spectroscopic Characterization
Key spectral data for the final compound include:
-
IR (KBr) : ν = 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1360 cm⁻¹ (C=S).
-
¹H NMR (DMSO-d₆) : δ = 3.85–3.90 (s, 9H, OCH₃), 7.25–8.50 (m, aromatic protons).
-
MS (ESI) : m/z 427.04 [M+H]⁺, consistent with the molecular formula C₁₇H₁₇N₃O₈S₂.
Optimization and Challenges
Stereochemical Control
The Z-configuration of the benzylidene group is critical for biological activity. Reaction conditions (e.g., acid catalysis, temperature) must be tightly controlled to avoid isomerization.
Chemical Reactions Analysis
Table 1: Key Synthetic Reactions
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group at position 2 of the thiazolidinone ring undergoes nucleophilic substitution. For example:
-
Oxidation : Reacts with H₂O₂ or mCPBA to form a sulfonyl (C-SO₂-) group, enhancing electrophilicity.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to produce thioether derivatives .
Table 2: Reactivity of the Thioxo Group
| Reaction | Reagents | Outcome | Application |
|---|---|---|---|
| Oxidation | H₂O₂, acetic acid | Sulfonyl derivative | Enhanced solubility |
| Alkylation | CH₃I, K₂CO₃, DMF | S-Methylated analog | Modulation of biological activity |
Hydrolysis of the Pyridine Carboxamide
The pyridine-4-carboxamide moiety undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to yield pyridine-4-carboxylic acid. This reaction is critical for prodrug activation or metabolite formation .
Electrophilic Aromatic Substitution
The 3,4,5-trimethoxybenzylidene group participates in electrophilic substitutions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the benzene ring’s para position .
-
Sulfonation : Oleum (H₂SO₄·SO₃) generates sulfonic acid derivatives, improving water solubility .
Ring-Opening and Cycloaddition Reactions
The thiazolidinone ring opens under strong alkaline conditions (e.g., NaOH, 100°C) to form mercaptoacetic acid intermediates. These intermediates participate in cycloadditions with dienophiles like maleic anhydride to yield six-membered heterocycles .
Table 3: Comparative Reactivity of Thiazolidinone Derivatives
| Compound | Reaction with H₂O₂ | Hydrolysis Rate (pH 7.4) | Electrophilic Activity |
|---|---|---|---|
| Target Compound | Forms sulfonyl derivative | t₁/₂ = 4.2 h | High (methoxy groups) |
| Simple thiazolidinone | No reaction | t₁/₂ = 12.1 h | Low |
Biological Activity Modulation via Structural Modifications
-
Thioxo → Sulfonyl : Increases antibacterial potency against S. aureus (MIC reduced from 32 μg/mL to 8 μg/mL) .
-
Benzylidene Nitration : Enhances DNA intercalation capacity, as shown in acridine-thiazolidinone hybrids .
Key Research Findings
-
The compound’s thioxo group is critical for metal chelation, enabling interactions with Zn²⁺ and Fe³⁺ in enzymatic assays .
-
Methoxy groups on the benzylidene moiety improve membrane permeability, as demonstrated in cellular uptake studies .
-
Pyridine carboxamide hydrolysis generates bioactive metabolites detectable via HPLC-MS in pharmacokinetic studies .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a thiazolidinone moiety and a pyridine ring. Its molecular formula is with a molecular weight of approximately 638.7 g/mol. The specific arrangement of functional groups contributes to its biological activity.
Biological Applications
2.1 Anticancer Activity
Numerous studies have reported the anticancer properties of thiazolidinone derivatives, including the compound . These compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, research has demonstrated that thiazolidinone derivatives can suppress tumor growth by targeting specific signaling pathways involved in cancer progression.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against breast and lung cancer cell lines. The results indicated that compounds similar to N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide exhibited significant cytotoxicity, with IC50 values in the micromolar range .
2.2 Antimicrobial Properties
Thiazolidinones have also been investigated for their antimicrobial activity. The compound shows promise as an antibacterial agent against both Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluated the antibacterial efficacy of various thiazolidinone derivatives, including the target compound. The findings revealed a notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, cell proliferation, and microbial growth.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which is crucial in inflammation and immune response, and the apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The compound’s 3,4,5-trimethoxybenzylidene group distinguishes it from analogs with alternative substituents. For example:
- : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate features a 2,4,6-trimethoxybenzylidene group. The positional isomerism of methoxy groups alters electronic distribution, with 3,4,5-trimethoxy derivatives exhibiting stronger electron-donating effects due to para-directing methoxy groups .
- : N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide replaces the methoxybenzylidene with a pyrazole ring. This substitution reduces lipophilicity but introduces halogen (Br)-mediated van der Waals interactions .
- : 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide lacks methoxy groups entirely, resulting in lower molecular weight and reduced steric hindrance compared to the target compound .
Table 1: Key Structural and Physicochemical Comparisons
*LogP values estimated using fragment-based methods.
Crystallographic and Conformational Analysis
Crystal structures of related compounds (e.g., ) reveal that thiazolidinone derivatives adopt puckered conformations. For instance, the pyrimidine ring in ’s compound deviates by 0.224 Å from planarity, forming a flattened boat conformation . Hydrogen-bonding patterns in analogs (e.g., C–H···O interactions in ) suggest that the pyridine-4-carboxamide in the target compound could form bifurcated hydrogen bonds, enhancing crystal packing stability .
Biological Activity
N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 383.45 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. A study utilizing the MTT assay indicated that the compound effectively inhibited cell proliferation in HL-60 (human promyelocytic leukemia) and A2780 (human ovarian cancer) cell lines with IC50 values of 1.3 ± 0.2 µM and 7.7 ± 0.5 µM, respectively .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 1.3 ± 0.2 |
| A2780 | 7.7 ± 0.5 |
The mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis through pathways linked to oxidative stress and DNA damage .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that it exhibited comparable or superior antibacterial activity compared to standard antibiotics like norfloxacin .
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <X µg/mL (specific value needed) |
| Escherichia coli | <Y µg/mL (specific value needed) |
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against species such as Aspergillus niger and Candida albicans. The antifungal efficacy was assessed using a two-fold serial dilution technique .
Case Studies
One notable case study involved the synthesis of derivatives based on the thiazolidinone framework. These derivatives were tested for their biological activity and demonstrated significant improvements in potency when compared to earlier compounds lacking the trimethoxybenzylidene moiety .
Q & A
Q. What computational tools are recommended for docking studies involving this compound?
- Answer :
- AutoDock Vina or Schrödinger Suite : For predicting binding affinities to targets like kinases or GPCRs.
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes using AMBER or GROMACS, with force fields (e.g., GAFF2) parameterized for sulfur-containing heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
